
L-Methionine, N-(1H-indol-3-ylacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of an indole ring, an acetamido group, and a methylthio group attached to a butanoic acid backbone. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and structural uniqueness.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Acetamido Group: The acetamido group is introduced via acylation of the indole derivative using acetic anhydride or acetyl chloride.
Incorporation of the Methylthio Group: The methylthio group is added through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Formation of the Butanoic Acid Backbone: The final step involves the coupling of the indole-acetamido-methylthio intermediate with a butanoic acid derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring or the methylthio group, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the acetamido group or the carboxylic acid moiety, potentially converting them to amines or alcohols, respectively.
Substitution: The indole ring and the methylthio group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Halogenating agents, thiols, or nucleophiles like amines and alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones, and oxidized indole derivatives.
Reduction Products: Amines, alcohols, and reduced indole derivatives.
Substitution Products: Various substituted indole and methylthio derivatives.
科学的研究の応用
(S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may influence signaling pathways, metabolic pathways, and gene expression, leading to its observed biological effects.
類似化合物との比較
Tryptophan: An essential amino acid with an indole ring, similar to the indole moiety in (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid.
Methionine: An amino acid with a methylthio group, similar to the methylthio moiety in the compound.
Indole-3-acetic acid: A plant hormone with an indole ring, similar to the indole moiety in the compound.
Uniqueness: (S)-2-(2-(1H-Indol-3-yl)acetamido)-4-(methylthio)butanoic acid is unique due to the combination of its indole, acetamido, and methylthio groups, which confer distinct chemical and biological properties. This combination is not commonly found in other naturally occurring amino acids, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57193-54-1 |
|---|---|
分子式 |
C15H18N2O3S |
分子量 |
306.4 g/mol |
IUPAC名 |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H18N2O3S/c1-21-7-6-13(15(19)20)17-14(18)8-10-9-16-12-5-3-2-4-11(10)12/h2-5,9,13,16H,6-8H2,1H3,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChIキー |
YPMYDSHISNOZST-ZDUSSCGKSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
正規SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


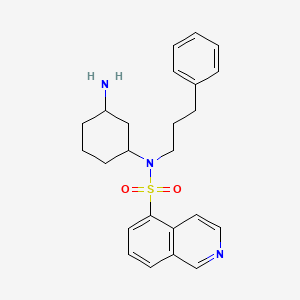
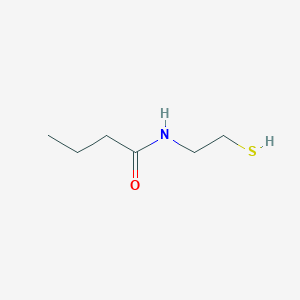


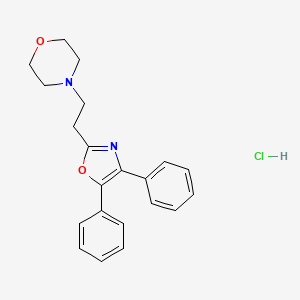
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)

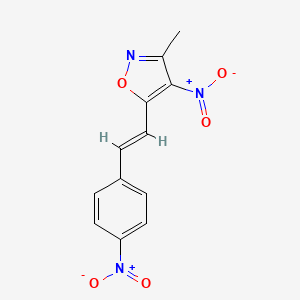
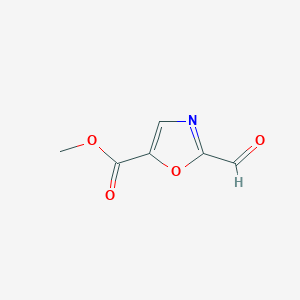
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
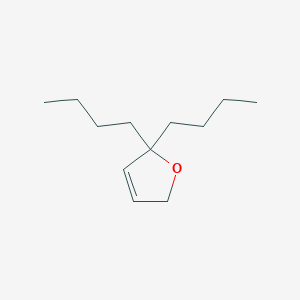
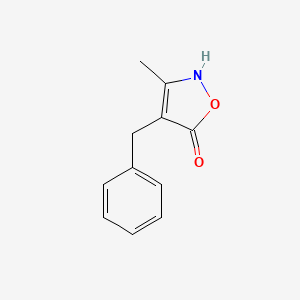
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)
![5-(Ethanesulfonyl)-2-methoxy-N-[(pyrrolidin-2-yl)methyl]benzamide](/img/structure/B12897865.png)
